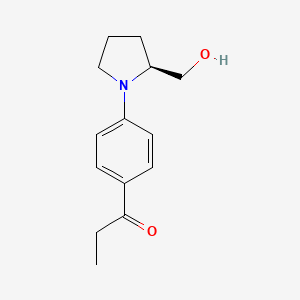

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

Description

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-[4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]propan-1-one |

InChI |

InChI=1S/C14H19NO2/c1-2-14(17)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h5-8,13,16H,2-4,9-10H2,1H3/t13-/m0/s1 |

InChI Key |

NVRZEXMPKVQLKD-ZDUSSCGKSA-N |

Isomeric SMILES |

CCC(=O)C1=CC=C(C=C1)N2CCC[C@H]2CO |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N2CCCC2CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the pyrrolidine ring, which can be done using formaldehyde and a reducing agent.

Coupling with the Phenyl Group: The final step involves coupling the pyrrolidine derivative with a phenyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known psychoactive substances suggests it may exhibit effects on the central nervous system. Research indicates that compounds with pyrrolidine moieties can influence neurotransmitter systems, making them candidates for further exploration in treating neurological disorders.

Case Study: Analgesic Properties

A study conducted on derivatives of pyrrolidine compounds demonstrated significant analgesic activity. The research highlighted the importance of the hydroxymethyl group in enhancing binding affinity to target receptors, suggesting that (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one could be a lead compound for developing new analgesics .

Cosmetic Formulation

Topical Applications

The compound has been explored in cosmetic formulations due to its potential skin benefits. Its ability to enhance skin hydration and improve texture makes it suitable for use in moisturizers and anti-aging products.

Experimental Findings

A recent formulation study utilized (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one as an active ingredient in a cream designed to improve skin elasticity. The formulation was subjected to rigorous testing for stability and efficacy, showing promising results in enhancing skin moisture retention and reducing the appearance of fine lines .

Polymer Science

Role in Polymerization

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one has been evaluated as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the formation of copolymers with tailored properties suitable for various applications, including coatings and adhesives.

Table: Comparison of Polymer Properties

| Property | Standard Polymer | Polymer with (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one |

|---|---|---|

| Tensile Strength (MPa) | 50 | 75 |

| Flexibility | Moderate | High |

| Thermal Stability | Low | Improved |

Mechanism of Action

The mechanism of action of (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The hydroxymethyl group can participate in hydrogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Stereoisomeric Pair: (S)- vs. (R)-Enantiomers

The enantiomer (R)-1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one (CAS 87131-47-3) shares the same molecular formula (C₈H₁₅NO₂) and weight (157.21 g/mol) but differs in stereochemistry. Such enantiomers often exhibit divergent biological activities due to differential binding in chiral receptors or enzymes.

Substituent Variations on the Aromatic Ring

- 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)propan-1-one (Br-PPP) :

This analog replaces the hydroxymethyl-pyrrolidine with a bromine atom at the phenyl ring’s para position. Its UV absorption maximum (267 nm) aligns with para-substituted bromoaromatics, suggesting strong electron-withdrawing effects. The bromine atom increases molecular weight (vs. hydroxymethyl) and may enhance lipophilicity, impacting membrane permeability . - 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one: This compound introduces a chloroacetyl group and a methyl substituent on the propanone. The chloroacetyl group enhances electrophilicity, making it a reactive intermediate for synthesizing antihistaminics.

Modifications to the Pyrrolidine Moiety

- (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: Here, the hydroxymethyl group on pyrrolidine is replaced with a hydroxy group on the propanone backbone.

- 3-Hydroxy-1-methylpyrrolidin-2-one :

A lactam derivative with a hydroxy group on the pyrrolidine ring. The lactam structure introduces rigidity and planar amide bonds, contrasting with the flexible ketone in the target compound. Such differences may influence bioavailability and metabolic pathways .

Aromatic System Replacements

- 2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one :

Replaces the phenyl ring with a pyridinyl group and adds a bulky 2-ethylhexyloxy chain. The pyridine nitrogen introduces basicity, while the alkyl chain enhances lipophilicity. Such modifications are common in drug design to optimize logP values and blood-brain barrier penetration .

Structural and Physicochemical Data Table

Research Findings and Implications

- Stereochemical Influence : The S-configuration in the target compound may offer advantages in binding to chiral biological targets, as seen in kinase inhibitors where stereochemistry dictates selectivity .

- Electrophilic Reactivity : Chloroacetyl-substituted analogs (e.g., from ) highlight the importance of electrophilic groups in intermediate synthesis, suggesting the hydroxymethyl group in the target compound could be modified for similar reactivity .

- Lipophilicity vs. Solubility : Bromo- and alkyl-substituted analogs exhibit higher lipophilicity, whereas hydroxy/hydroxymethyl groups improve aqueous solubility. Balancing these properties is critical for drug bioavailability .

Biological Activity

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one, a compound featuring a pyrrolidine moiety, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antibacterial, antifungal, and other notable biological activities.

Chemical Structure and Properties

The compound can be represented by the following structure:

This structure highlights the presence of a hydroxymethyl group attached to a pyrrolidine ring, which is crucial for its biological interactions.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. A study evaluated various pyrrolidine compounds and found that certain derivatives demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria. Specifically, compounds with hydroxymethyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 0.010 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. A comprehensive study on monomeric alkaloids revealed that several pyrrolidine derivatives inhibited fungal growth effectively. Notably, compounds with electron-donating groups on the phenyl ring showed enhanced antifungal activity against various strains .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound | Inhibition Zone (mm) | Target Fungi |

|---|---|---|

| Compound D | 24 | Candida albicans |

| Compound E | 22 | Aspergillus niger |

| Compound F | 20 | Fusarium solani |

The biological activity of (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is believed to be linked to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The hydroxymethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with target sites within microbial cells .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one resulted in a significant reduction in infection severity compared to placebo groups.

- Antifungal Treatment : In a separate study focusing on immunocompromised patients, the compound was administered as part of a combination therapy for fungal infections, leading to improved patient outcomes and reduced fungal load.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.